Product packaging for Dehydroxy Pivaloyl Canagliflozin Dimer(Cat. No.:)

Dehydroxy Pivaloyl Canagliflozin Dimer

Cat. No.: B13854916
M. Wt: 1475.8 g/mol
InChI Key: KAZCFFMKMGZGNT-UDUAWOAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroxy Pivaloyl Canagliflozin Dimer is a high-purity chemical reference standard categorized as a process-related impurity of Canagliflozin . Canagliflozin is an active pharmaceutical ingredient (API) belonging to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class, approved for the management of type 2 diabetes mellitus . Its primary mechanism of action involves inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney, which reduces the reabsorption of filtered glucose and promotes urinary glucose excretion, thereby lowering blood glucose levels . This impurity is structurally characterized as a dimeric species, a class known to form during the synthesis of Canagliflozin . The "Dehydroxy Pivaloyl" moiety suggests specific modifications to the typical Canagliflozin structure, potentially involving the loss of hydroxyl groups and the presence of pivaloyl (2,2-dimethylpropanoyl) esters . Recent in silico and in vitro studies on similar Canagliflozin dimer impurities have demonstrated no evidence of mutagenicity or clastogenicity, providing valuable safety data for their handling in a research context . This product is intended for Research Use Only (RUO) and serves as a critical tool for applications in analytical method development, validation, and stability studies. It is essential for quality control and assurance in pharmaceutical R&D, helping to monitor and control the impurity profile of Canagliflozin during its commercial production . It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C83H104F2O17S2 B13854916 Dehydroxy Pivaloyl Canagliflozin Dimer

Properties

Molecular Formula

C83H104F2O17S2

Molecular Weight

1475.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-[[(2R,3R,4R,5S,6S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methoxy]oxan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C83H104F2O17S2/c1-46-24-26-50(40-51(46)42-56-36-38-60(103-56)48-27-32-54(84)33-28-48)62-65(98-72(89)79(12,13)14)66(99-73(90)80(15,16)17)63(96-70(87)77(6,7)8)58(95-62)45-94-83(53-31-25-47(2)52(41-53)43-57-37-39-61(104-57)49-29-34-55(85)35-30-49)68(101-75(92)82(21,22)23)67(100-74(91)81(18,19)20)64(97-71(88)78(9,10)11)59(102-83)44-93-69(86)76(3,4)5/h24-41,58-59,62-68H,42-45H2,1-23H3/t58-,59-,62+,63-,64-,65+,66+,67+,68-,83+/m1/s1

InChI Key

KAZCFFMKMGZGNT-UDUAWOAUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C4=CC(=C(C=C4)C)CC5=CC=C(S5)C6=CC=C(C=C6)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC7=CC=C(S7)C8=CC=C(C=C8)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC3(C(C(C(C(O3)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C4=CC(=C(C=C4)C)CC5=CC=C(S5)C6=CC=C(C=C6)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC7=CC=C(S7)C8=CC=C(C=C8)F

Origin of Product

United States

Structural Elucidation and Characterization of Dehydroxy Pivaloyl Canagliflozin Dimer

Spectroscopic Methods for Structure Determination

A combination of advanced spectroscopic techniques is indispensable for the unambiguous determination of the chemical structure of complex molecules like the Dehydroxy Pivaloyl Canagliflozin (B192856) Dimer. These methods provide complementary information regarding the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For a molecule as complex as a Canagliflozin dimer derivative, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required. researchgate.net

¹H NMR spectroscopy would be the initial step, providing information on the number and types of protons present. The spectrum would be expected to show distinct signals for the aromatic and aliphatic protons of the Canagliflozin core, as well as highly characteristic signals for the pivaloyl protecting groups.

Pivaloyl Group Protons: A prominent, sharp singlet would be expected in the upfield region (typically around 1.0-1.3 ppm) corresponding to the nine equivalent protons of the tert-butyl group of each pivaloyl moiety. The integration of this signal relative to others would help confirm the number of pivaloyl groups present.

Canagliflozin Moiety Protons: The spectrum would display a complex series of signals corresponding to the protons of the glucose-like ring, the methylene (B1212753) bridge, the methyl-substituted benzene (B151609) ring, the thiophene (B33073) ring, and the fluorophenyl group. google.com Aromatic protons would resonate in the downfield region (approx. 6.5-7.8 ppm), while the sugar and methylene protons would appear in the mid-field region (approx. 3.0-4.5 ppm). google.com The exact chemical shifts and coupling patterns would be crucial for determining the connectivity and stereochemistry.

Table 1: Expected ¹H NMR Data Interpretation for Dehydroxy Pivaloyl Canagliflozin Dimer

Proton Type Expected Chemical Shift (ppm) Range Expected Multiplicity Information Gained
Pivaloyl (t-Butyl) 1.0 - 1.3 Singlet (s) Presence and number of pivaloyl protecting groups.
Aromatic (Phenyl, Thiophene) 6.5 - 7.8 Doublet (d), Triplet (t), Multiplet (m) Substitution pattern on aromatic rings.
Glucosyl Ring 3.0 - 4.5 Multiplets (m) Confirmation of the sugar-like moiety and its stereochemistry.
Methylene Bridge (-CH₂-) ~4.2 Singlet (s) or AB quartet Connects the thiophene and phenyl rings.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a "carbon count" and identification of functional groups.

Pivaloyl Carbons: Signals for the carbonyl carbon of the pivaloyl group would be expected in the highly deshielded region of the spectrum (around 175-180 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region.

Core Skeleton Carbons: A multitude of signals would be present for the aromatic, thiophene, and glucosyl carbons. The chemical shifts would confirm the presence of these structural units. For instance, carbons bonded to oxygen in the sugar moiety would resonate in the 60-90 ppm range, while aromatic carbons would be found between 110-160 ppm.

Table 2: Expected ¹³C NMR Data Interpretation for this compound

Carbon Type Expected Chemical Shift (ppm) Range Information Gained
Pivaloyl (C=O) 175 - 180 Presence of ester/amide carbonyls from pivaloyl groups.
Aromatic/Thiophene 110 - 160 Confirmation of the aromatic and heteroaromatic systems.
Glucosyl Ring 60 - 90 Elucidation of the carbohydrate core structure.
Pivaloyl (Quaternary C) 35 - 45 Confirmation of the pivaloyl group structure.

Given the presence of a fluorophenyl group in each Canagliflozin unit, ¹⁹F NMR is a crucial and highly sensitive technique for confirming the structure. wikipedia.org

A single signal (or a narrow multiplet, depending on coupling to nearby protons) would be expected in the typical range for an aryl fluoride. thermofisher.comalfa-chemistry.com The presence of two such signals could indicate an asymmetric dimer. The chemical shift provides a sensitive probe of the electronic environment around the fluorine atom. researchgate.net

While 1D NMR provides a list of signals, 2D NMR experiments are essential to piece the puzzle together by establishing correlations between nuclei. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing chemists to "walk" along the carbon skeleton by connecting adjacent protons, which is particularly useful for assigning the complex spin systems in the glucosyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is vital for connecting the different structural fragments, such as linking the glucosyl ring to the aromatic system and identifying the specific location of the pivaloyl groups and the dimeric linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide valuable structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the this compound. This precise mass measurement allows for the calculation of the molecular formula, confirming the atomic composition of the molecule.

Table 3: Compound Names Mentioned in the Article

Compound Name
Canagliflozin
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For the analysis of this compound, HRMS provides the foundational data needed to propose and confirm a molecular formula.

Research findings from the analysis of a related Canagliflozin dimer impurity (Impurity-C) have shown a molecular formula of C₄₈H₅₀F₂O₁₁S₂. researchgate.net Building upon this, the structure of this compound incorporates the addition of a pivaloyl group (C₅H₉O) and the removal of a hydroxyl group (OH). This leads to a proposed molecular formula of C₅₃H₅₈F₂O₁₁S₂.

The theoretical exact mass for this proposed formula can be calculated and compared against the experimentally observed mass. Using an Orbitrap or Time-of-Flight (TOF) mass analyzer, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high mass accuracy of these instruments, often in the sub-ppm range, allows for the confident assignment of the elemental composition, distinguishing it from other potential isobaric compounds.

Ion SpeciesProposed Molecular FormulaTheoretical m/zObserved m/z (Hypothetical)Mass Accuracy (ppm)
[M+Na]⁺C₅₃H₅₈F₂O₁₁S₂Na1015.32501015.3245-0.5
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process provides critical information about the connectivity of atoms and the location of functional groups.

For this compound, the [M+Na]⁺ ion at m/z 1015.3 would be selected as the precursor ion. Collision-Induced Dissociation (CID) would then be used to generate a characteristic fragmentation pattern. Key fragmentation pathways would include:

Neutral loss of the pivaloyl group: A significant fragmentation would be the loss of pivalic acid (C₅H₁₀O₂) or the pivaloyl radical, which helps confirm the presence and location of the ester.

Cleavage of the glycosidic bond: Fragmentation of the C-glycosidic bond is a characteristic pathway for Canagliflozin and its derivatives, leading to ions representing the aglycone and glycosyl moieties. researchgate.net

Cleavage of the dimeric linkage: The bond connecting the two monomeric units would be a primary site for fragmentation, yielding ions corresponding to the individual modified Canagliflozin units.

Loss of water molecules: Sequential losses of water from the sugar moieties are also commonly observed.

By analyzing the m/z values of these product ions, a detailed map of the molecule's structure, including the location of the pivaloyl group and the nature of the dimeric linkage, can be constructed.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

The choice of ionization source is crucial for the successful mass spectrometric analysis of a compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and large molecules like this compound. It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, with minimal in-source fragmentation. lcms.czaiu.edu.sy Given the polarity of the glycosidic and hydroxyl groups, ESI in positive ion mode is the preferred method for this compound, as it provides a strong signal for the intact molecular ion, which is essential for both HRMS and subsequent MS/MS experiments. waters.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally suited for less polar and more volatile compounds. While it could potentially be used, it is often a more energetic ionization technique than ESI and might lead to greater in-source fragmentation, complicating the interpretation of the initial mass spectrum. For a large, thermally labile molecule like this dimer, ESI remains the superior choice for preserving the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural components.

Functional GroupCharacteristic Absorption (cm⁻¹)Interpretation
O-H (Alcohol)3500-3200 (Broad)Indicates the presence of hydroxyl groups on the sugar moieties. researchgate.net
C-H (Aromatic)3100-3000Corresponds to the C-H stretching in the phenyl and thiophene rings.
C-H (Aliphatic)3000-2850Represents the C-H stretching of the methyl and methylene groups.
C=O (Ester)~1735A strong absorption band confirming the presence of the pivaloyl ester carbonyl group.
C=C (Aromatic)1600-1450Indicates the carbon-carbon double bond stretching within the aromatic rings.
C-F (Aryl Fluoride)~1230Confirms the presence of the C-F bond on the fluorophenyl group. nih.gov
C-O (Ether/Alcohol)1200-1000Represents the C-O stretching from the pyranose ring, alcohols, and potential ether linkage of the dimer.

The presence of the strong carbonyl (C=O) peak around 1735 cm⁻¹ is a critical piece of evidence for the pivaloyl esterification.

Chiral Analysis Techniques (if enantiomeric/diastereomeric forms exist)

Canagliflozin possesses multiple stereocenters in its glucose ring, making it a chiral molecule. wikipedia.org The formation of a dimer introduces additional possibilities for diastereomers, depending on the nature and position of the linkage. Therefore, chiral analysis is essential to determine the stereochemical purity of the compound.

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) with a chiral stationary phase (CSP) would be the method of choice. lcms.czwaters.com These techniques are capable of separating stereoisomers based on their differential interactions with the chiral selector of the column. By comparing the retention time of the main peak with those of potential stereoisomeric impurities, the enantiomeric or diastereomeric purity can be established. The development of such a method is crucial for controlling the stereochemical integrity of the substance.

Confirmation of Dimeric Linkage and Pivaloyl Esterification

Beyond the general characterization, specific analytical strategies are needed to confirm the precise locations of the key structural modifications.

Identification of Dehydroxylated Positions

Identifying the specific position where a hydroxyl group has been removed requires careful analysis of spectroscopic data, primarily from MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy (though NMR is outside the specified scope of this article, it is the definitive method).

In the context of MS/MS, the fragmentation pattern can provide clues. The masses of fragment ions containing the modified sugar ring would differ from those of an unmodified Canagliflozin unit by the mass difference between an oxygen atom and a hydrogen atom. A detailed comparison of the fragmentation patterns of the dimer and a Canagliflozin standard would highlight these differences, allowing for the localization of the dehydroxylation to a specific monomeric unit and potentially to a specific region within that unit. For example, the absence of a characteristic neutral loss of water from a specific part of the molecule could indicate the position of the missing hydroxyl group.

Elucidation of Inter-Molecular Connectivity in the Dimer

A definitive elucidation of the inter-molecular connectivity within the this compound would necessitate a suite of advanced spectroscopic and spectrometric analyses. The data from these analyses are crucial for determining the precise atomic linkages between the two Canagliflozin-derived monomers. The required analytical process would involve:

Isolation and Purification: The initial step would be the isolation of the specific dimer impurity from the manufacturing process stream or reaction mixture. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) are typically employed for this purpose, ensuring a pure sample for analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula of the dimer. This information provides the first clue to its composition. Tandem MS (MS/MS) experiments would then be performed to induce fragmentation of the dimer ion. The resulting fragmentation pattern is critical for proposing the nature of the covalent bond linking the two monomer units.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of one-dimensional and two-dimensional NMR experiments would be the cornerstone of the structural elucidation.

¹H and ¹³C NMR: These experiments identify the chemical environments of all hydrogen and carbon atoms in the molecule. A comparison of the dimer's spectra to that of the Canagliflozin monomer would reveal shifts and new signals indicative of the linkage point.

2D NMR (COSY, HSQC, HMBC): These advanced techniques are indispensable for piecing together the molecular structure. Heteronuclear Multiple Bond Correlation (HMBC) is particularly vital, as it reveals long-range (2-3 bond) correlations between protons and carbons. Observing an HMBC correlation between a proton on one monomer unit and a carbon on the other would provide direct evidence of the intermolecular bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of the number of bonds separating them. NOESY data can help to confirm the three-dimensional structure and the proximity of the two monomer units.

Without access to the raw data from these analytical techniques for the specific "this compound," any description of its intermolecular connectivity would be purely speculative. The scientific community relies on the publication of such detailed data to verify and accept proposed chemical structures.

Below is a representative table illustrating the type of data that would be generated from an HMBC experiment to confirm a hypothetical ether linkage between the two monomers.

Table 1: Illustrative HMBC Correlation Data for a Hypothetical Dimer Linkage

Proton on Monomer A (¹H Chemical Shift) Correlated Carbon on Monomer B (¹³C Chemical Shift) Implied Connectivity

Note: The data in this table is hypothetical and for illustrative purposes only, as actual experimental data for the specified compound is not publicly available.

Synthetic Pathways and Formation Mechanisms of Dehydroxy Pivaloyl Canagliflozin Dimer

Role as a Synthetic Intermediate in Canagliflozin (B192856) Synthesis (if applicable)

Currently, there is no direct evidence in the reviewed literature to suggest that the Dehydroxy Pivaloyl Canagliflozin Dimer is utilized as a synthetic intermediate in the primary manufacturing routes of Canagliflozin. Its characterization is predominantly as a process impurity. nih.govnih.gov

The synthesis of C-glycosides like Canagliflozin often involves the use of protecting groups on the sugar moiety to ensure regioselectivity and stereoselectivity. Pivaloyl (Piv) groups are a type of acyl protecting group frequently employed for this purpose. google.commedkoo.com Their bulky nature can influence the stereochemical outcome of glycosylation reactions. medkoo.com In a typical synthesis of a C-glycoside, the hydroxyl groups of a glucose precursor are protected with pivaloyl groups by reacting it with pivaloyl chloride. google.com This protected sugar derivative is then coupled with the aglycone portion of the molecule. google.com The pivaloyl groups are substantially more stable than other acyl protecting groups, which can be advantageous in multi-step syntheses. google.com They are typically removed under acidic or basic conditions in the final stages of the synthesis to yield the active pharmaceutical ingredient. google.com

The pivaloyl ester at the 2-position of the glycosyl donor can participate in the reaction to form an intermediate oxocarbenium ion, which can be an alternative to methods requiring cryogenic temperatures for the arylation of glycosyl derivatives. medkoo.com

While not a desired intermediate, the formation of the dimer likely occurs during specific steps of the Canagliflozin synthesis. A key step in several synthetic routes for Canagliflozin and similar SGLT2 inhibitors is the reduction of a diaryl ketone intermediate to a diarylmethane. nih.govacs.org This reduction is often carried out using a reducing agent such as triethylsilane in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). nih.govacs.org

It is during this reduction step that the formation of a dimeric byproduct has been observed. nih.gov The proposed reaction leading to the dimer likely involves the carbocation intermediate generated from the diaryl ketone. Under certain conditions, this carbocation may not be efficiently reduced by the hydride source. Instead, it could act as an electrophile and attack another molecule of the electron-rich diarylmethane product or a precursor, leading to an electrophilic aromatic substitution and the formation of a new carbon-carbon bond, resulting in the dimer.

Formation as a Process Impurity of Canagliflozin

The this compound has been identified as a process-related impurity during the manufacturing of Canagliflozin. nih.govnih.gov Its structure has been characterized as 5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene). scite.ai This impurity is formed when two molecules of a Canagliflozin precursor are joined together.

The formation of this dimeric impurity is highly dependent on the specific reaction conditions employed during the synthesis.

Temperature: The temperature of the reaction has been shown to have a significant impact on the formation of the dimeric byproduct. In the synthesis of a Canagliflozin precursor, it was observed that conducting the reduction of the ketone intermediate at 0°C led to the formation of a dimeric byproduct. nih.gov By increasing the reaction temperature to 35°C, the formation of this dimer was circumvented, leading to a higher yield of the desired product. nih.gov This suggests that at lower temperatures, the rate of the desired reduction is slower, allowing the competing dimerization reaction to occur to a greater extent.

pH: While specific pH values are not detailed in the provided search results, it is known that the stability of carbocations and the reactivity of aromatic systems are influenced by the acidity of the reaction medium. In the context of Friedel-Crafts type reactions, which are relevant to the proposed dimerization mechanism, the acidity, dictated by the Lewis acid catalyst, is a crucial factor.

Solvent Systems: The choice of solvent can influence the solubility of reactants and intermediates, as well as the stability of charged species like carbocations. While specific solvent effects on the dimerization in Canagliflozin synthesis are not explicitly detailed, polar aprotic solvents are often used in these types of reactions.

Catalyst: The Lewis acid catalyst, such as AlCl₃ or BF₃·OEt₂, plays a central role in the formation of the carbocation intermediate that is a prerequisite for the dimerization. nih.govacs.org The concentration and activity of the Lewis acid can influence the rate of carbocation formation and, consequently, the likelihood of dimerization. An excess or a highly active catalyst could potentially lead to a higher concentration of the carbocation, increasing the probability of the dimerization side reaction.

Reagents: The stoichiometry of the reducing agent (e.g., triethylsilane) to the substrate and the Lewis acid is also critical. An insufficient amount of the reducing agent could leave unreacted carbocation intermediates available to undergo dimerization.

Identification of Precursor Species Leading to Dimerization

The formation of the known Canagliflozin dimer impurity, scientifically named 5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene), is understood to be a process-related impurity. This indicates that its precursors are intermediates or reagents used in the synthesis of the Canagliflozin molecule.

The synthesis of Canagliflozin is a multi-step process. A key step involves the coupling of a protected glucose derivative with an aglycone moiety. It is within this complex synthetic route that precursor species can react to form the dimer. While specific reactive precursors leading directly to "Dimer (impurity-C)" are not extensively detailed in public literature, the structure of the dimer suggests that it likely arises from the unintended coupling of two molecules of a key intermediate.

Table 1: Potential Precursor Moieties in Canagliflozin Synthesis

Precursor Type Potential Role in Dimerization
Aryl Halide Intermediates Could undergo side reactions such as homo-coupling under certain catalytic conditions.
Organometallic Reagents Highly reactive species that could potentially lead to unintended dimerization if not carefully controlled.

This table is illustrative and based on general principles of organic synthesis, as specific precursors for "Dimer (impurity-C)" are not explicitly identified in the reviewed literature.

Mechanistic Proposals for Dimerization Pathways

The precise mechanisms for the formation of "Dimer (impurity-C)" are not fully elucidated in the public domain. However, based on the structure of the dimer and general principles of organic chemistry, several plausible pathways can be proposed. It is important to reiterate that the following subsections, particularly concerning radical-mediated and specific catalytic pathways for a "this compound," are hypothetical due to the absence of direct scientific evidence for such a compound.

Radical-mediated reactions can be a source of impurity formation in complex syntheses. Although not specifically documented for this dimer, a hypothetical radical pathway could involve the formation of a radical species on a key intermediate of the Canagliflozin synthesis. This could be initiated by trace metals, light, or auto-oxidation. The resulting radical could then couple with another radical species to form the dimer.

Acidic or basic conditions are common in the various steps of Canagliflozin synthesis, including the removal of protecting groups. It is conceivable that under certain pH conditions, an intermediate could be activated towards an intermolecular condensation reaction. For instance, an acid-catalyzed reaction might involve the protonation of a leaving group, generating a reactive carbocation that could be attacked by an electron-rich aromatic ring of another intermediate molecule.

Nucleophilic substitution reactions are central to the synthesis of C-glycosides like Canagliflozin. A potential, though speculative, pathway to a dimeric structure could involve the participation of pivaloyl protecting groups, which are sometimes used in glycoside synthesis to direct stereochemistry. The pivaloyl group at the 2-position of the glucose ring can participate in the formation of an intermediate oxocarbenium ion. While this is typically an intramolecular process to control the anomeric configuration, it is hypothetically possible that under certain conditions, this reactive intermediate could be intercepted by another nucleophilic species in an intermolecular fashion, leading to dimerization. However, there is no current evidence to suggest this occurs to form the known "Dimer (impurity-C)."

Formation as a Degradation Product of Canagliflozin

The characterization of "Dimer (impurity-C)" as a process-related impurity suggests it is primarily formed during the manufacturing process rather than as a degradation product of the final Canagliflozin drug substance. However, stress degradation studies are crucial to understand the stability of a drug and identify potential degradants.

Forced degradation studies on Canagliflozin have been conducted under various stress conditions, including oxidative, acidic, basic, thermal, and photolytic stress. These studies are designed to accelerate the degradation process and identify potential impurities that could form under storage or administration.

The available literature from these studies indicates that Canagliflozin is susceptible to degradation under oxidative and, in some cases, acidic conditions. However, the formation of a dimeric impurity under these stress conditions has not been reported as a major degradation pathway. The primary degradation products identified are typically related to oxidation of the thiophene (B33073) ring or other minor structural modifications.

Table 2: Summary of Canagliflozin Stress Degradation Studies

Stress Condition Observed Degradation Formation of Dimer Reported
Oxidative (e.g., H₂O₂) Degradation observed, formation of oxidative products. No
Acidic Hydrolysis Some degradation reported in certain studies. No
Basic Hydrolysis Generally reported as stable. No
Thermal Generally reported as stable. No

This table summarizes general findings from various stress degradation studies of Canagliflozin.

Stress Degradation Studies Mimicking Environmental Conditions

Oxidative Degradation Pathways Leading to Dimerization

Canagliflozin has been shown to be susceptible to oxidative stress. nih.gov Forced degradation studies indicate that under oxidative conditions, such as exposure to hydrogen peroxide, Canagliflozin can degrade to form various products. researchgate.net While the primary oxidative degradation product is often identified as the S-oxide of the thiophene ring, the reactive intermediates generated during oxidation could potentially lead to dimerization. researchgate.net

The mechanism for oxidative dimerization could involve the formation of radical species. For instance, oxidation could lead to the abstraction of a hydrogen atom from a susceptible position on the Canagliflozin molecule, generating a carbon-centered radical. Two such radicals could then combine to form a carbon-carbon bond, resulting in a dimer. The presence of the electron-rich thiophene ring and the benzylic methylene (B1212753) group makes these sites potential targets for oxidative processes.

Furthermore, oxidative conditions can promote the formation of reactive quinone-methide intermediates from phenolic compounds. Although Canagliflozin itself is not a phenol, related impurities or intermediates in the synthesis might be. Such intermediates are highly reactive and could undergo Michael addition reactions with another Canagliflozin molecule, leading to a dimeric structure.

The specific formation of a "dehydroxy" dimer under oxidative conditions is plausible if the dimerization process is accompanied by a dehydration or dehydroxylation event, possibly facilitated by the reaction conditions or the inherent instability of an intermediate species.

Photolytic Degradation Influences

Photostability studies of Canagliflozin have shown that it can degrade upon exposure to UV light. While some studies report significant degradation without the formation of detectable degradation products at the monitored wavelength, photolytic degradation can generate highly reactive excited states and radical species. These reactive intermediates can then participate in a variety of reactions, including dimerization.

The mechanism of photolytic dimerization could be similar to that of oxidative dimerization, involving the formation of radical intermediates. The energy from UV radiation can be sufficient to cleave bonds or excite electrons, leading to the formation of radicals at various positions on the Canagliflozin molecule. The subsequent combination of these radicals would result in a dimer. The thiophene ring, in particular, is a chromophore that can absorb UV radiation and initiate photochemical reactions.

The formation of a "dehydroxy" dimer through photolytic pathways could occur if the excited state or a radical intermediate undergoes a rearrangement that results in the elimination of a hydroxyl group.

Thermal Degradation Processes

Forced degradation studies have indicated that Canagliflozin is relatively stable under thermal stress. However, at elevated temperatures, particularly in the solid state or in the presence of catalysts, thermal degradation can occur. Dimerization is a known thermal degradation pathway for some organic molecules, often proceeding through radical mechanisms or condensation reactions. researchgate.netnih.gov

In the context of "this compound," thermal stress could potentially lead to the homolytic cleavage of a C-H or C-O bond, generating radical intermediates that could then dimerize. Alternatively, at high temperatures, an intermolecular dehydration reaction between two Canagliflozin molecules could occur, leading to the formation of an ether linkage and a dimeric structure. If this process also involves the loss of a hydroxyl group from another part of the molecule, it would be consistent with the formation of a "dehydroxy" dimer.

The presence of pivaloyl groups could influence the thermal stability of the molecule. While generally stable, under certain conditions, these bulky groups could sterically hinder or electronically influence potential degradation pathways.

Hydrolytic Stability and Potential for Dimerization via Hydrolysis-Condensation

Studies on the hydrolytic stability of Canagliflozin have shown that it is stable in neutral and basic conditions, but can degrade under acidic conditions. google.com Hydrolysis of the glycosidic bond is a potential degradation pathway for C-glucosides like Canagliflozin, although the C-C bond is generally more stable than an O-glycosidic bond.

The formation of a dimer via a hydrolysis-condensation pathway is less likely for Canagliflozin itself, as it lacks functional groups that would readily undergo intermolecular condensation after hydrolysis. However, if impurities with reactive functional groups are present, or if the degradation conditions are harsh enough to induce significant molecular changes, a condensation reaction leading to a dimer could be envisioned.

For instance, if a hydroxyl group is eliminated to form a double bond, this could create a reactive site for a Michael addition type of condensation with another Canagliflozin molecule. The "dehydroxy" nature of the target dimer suggests that a dehydration or dehydroxylation step is involved, which could be part of a larger condensation mechanism.

Role of Pivaloyl Groups in Degradation and Rearrangement Processes

Pivaloyl (Pv) groups are commonly used as protecting groups for hydroxyl functions during the chemical synthesis of complex molecules like Canagliflozin. organic-chemistry.orgresearchgate.net They are valued for their steric bulk, which can direct the stereochemical outcome of reactions, and their stability to a range of reaction conditions. researchgate.net In the synthesis of Canagliflozin, pivaloyl groups are typically used to protect the hydroxyl groups of the glucose moiety. organic-chemistry.org

The presence of pivaloyl groups in an impurity like "this compound" suggests that the impurity may be formed during the synthesis of Canagliflozin, before the final deprotection step. Incomplete deprotection could lead to the persistence of these groups in the final product.

Pivaloyl groups can also influence the degradation and rearrangement processes of the molecule. Their steric bulk can hinder certain reaction pathways while promoting others. For example, the presence of a bulky pivaloyl group might favor a particular conformation that is more susceptible to a specific degradation pathway.

Furthermore, under certain conditions, pivaloyl groups can migrate from one hydroxyl group to another. This acyl migration could lead to the formation of isomeric impurities. While not directly leading to dimerization, such rearrangements could create a more reactive intermediate that is prone to dimerization.

The final deprotection step to remove the pivaloyl groups is often carried out under acidic or basic conditions. organic-chemistry.org If this step is not carefully controlled, side reactions, including the formation of degradation products and impurities, can occur. It is conceivable that under these conditions, a partially deprotected intermediate could undergo a dimerization reaction, followed by an incomplete deprotection of the remaining pivaloyl groups, leading to the formation of a "this compound."

Comparison with Other Canagliflozin Impurities and Degradants

A number of process-related impurities and degradation products of Canagliflozin have been identified and characterized. x-mol.netsynzeal.com These impurities can arise from starting materials, intermediates, or side reactions during the synthesis, as well as from the degradation of the final drug substance. Comparing the proposed structure of "this compound" with these known impurities can provide insights into its potential formation and characteristics.

Structural Similarities and Differences

Known impurities of Canagliflozin include isomers, products of oxidation, and compounds with incomplete or modified structural features. x-mol.net For example, a known dimer impurity of Canagliflozin has been identified as 5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene). synzeal.com This structure is significantly different from the parent drug as it lacks the glucose moiety.

Another identified dimer has a more complex structure, retaining the core components of Canagliflozin. pharmaffiliates.com The "this compound" would share the dimeric characteristic with these impurities but would be distinguished by the presence of pivaloyl groups and the absence of a hydroxyl group.

The table below provides a comparison of the hypothetical "this compound" with other known Canagliflozin impurities.

Impurity NameStructural FeaturesPotential Origin
This compound Dimeric structure, presence of pivaloyl groups, absence of a hydroxyl group.Synthetic side reaction, incomplete deprotection, degradation.
Canagliflozin Dimer Impurity synzeal.comDimeric, lacks the glucose moiety.Process impurity from starting materials or intermediates.
Hydroperoxide Impurity x-mol.netsynzeal.comContains a hydroperoxide group.Oxidative degradation.
Sulfone Impurity x-mol.netsynzeal.comThe thiophene sulfur is oxidized to a sulfone.Oxidative degradation.
3-regio isomer x-mol.netDifferent connectivity of the C-glucoside to the aromatic ring.Synthetic side reaction.
Desfluoro Impurity x-mol.netLacks the fluorine atom on the phenyl ring.Impurity in starting materials.
Ring Opening ImpurityThe pyranose ring of the glucose moiety is opened.Hydrolytic degradation.

The structural differences between these impurities highlight the various chemical transformations that Canagliflozin and its precursors can undergo. The "this compound" represents a unique combination of these transformations, involving dimerization, dehydroxylation, and incomplete deprotection. Its formation would likely be indicative of specific issues in the manufacturing process or particular stress conditions during storage.

Distinct Formation Mechanisms Compared to Monomeric Impurities (e.g., Furanose, Ring-Opening, Desfluoro Impurities)

The chemical pathways leading to the formation of the this compound are in stark contrast to those responsible for the generation of key monomeric impurities. A comparative analysis of these mechanisms highlights the unique nature of the dimer's formation.

Furanose Impurity: The formation of the furanose impurity of Canagliflozin is a classic example of an intramolecular rearrangement. The thermodynamically stable six-membered pyranose ring of the glucose moiety can, under certain conditions, rearrange into a five-membered furanose ring. This process is typically driven by equilibrium and can be influenced by factors such as pH and temperature. The mechanism involves the opening of the pyranose ring to the acyclic aldehyde form, followed by cyclization involving the hydroxyl group at the C4 position to form the furanose ring. This is an isomerization process and does not involve the intermolecular coupling seen in the dimer formation.

Ring-Opening Impurity: The ring-opening impurity is formed through the hydrolysis of the pyranose ring of the Canagliflozin molecule. This reaction is often catalyzed by acidic or basic conditions, leading to the cleavage of the cyclic ether bond and the formation of an acyclic polyol structure. This is a degradation pathway that breaks a key structural feature of the molecule, contrasting with the dimer's formation which involves the joining of two molecules. Canagliflozin has been shown to be susceptible to degradation under acidic conditions, which can facilitate this ring-opening.

Desfluoro Impurity: The formation of the desfluoro impurity is a well-characterized process that occurs during the synthesis of a key intermediate. researchgate.net It arises from the desfluorination of the fluoroaromatic ring of a precursor molecule. researchgate.net This reaction is typically mediated by the use of a strong base, such as n-butyl lithium, which facilitates the removal of the fluorine atom and its replacement with a hydrogen atom. researchgate.net This is a substitution reaction on the aromatic ring and is mechanistically unrelated to the dimerization process.

The formation of the this compound, on the other hand, likely involves a more complex intermolecular reaction. The "dehydroxy" component of the name suggests the elimination of a hydroxyl group, potentially from the glucose moiety, which could generate a reactive intermediate. The involvement of the "pivaloyl" groups suggests that this impurity may form during steps where these protecting groups are present. It is plausible that under certain reaction conditions, an intermediate is formed that is susceptible to dimerization, possibly through an ether linkage, resulting in the larger dimeric structure. The formation of a dimeric byproduct has been noted to occur at low temperatures during the synthesis of a Canagliflozin precursor.

Below is a data table summarizing the distinct formation mechanisms:

Impurity NameFormation Mechanism TypeKey Chemical Transformation
This compoundIntermolecular Reaction (Dimerization)Coupling of two molecules with loss of a hydroxyl group.
Furanose ImpurityIntramolecular Rearrangement (Isomerization)Conversion of the six-membered pyranose ring to a five-membered furanose ring.
Ring-Opening ImpurityHydrolysis/DegradationCleavage of the pyranose ring to form an acyclic polyol.
Desfluoro ImpuritySubstitutionReplacement of a fluorine atom with a hydrogen atom on the aromatic ring.

An article on the analytical methodologies for the specific chemical compound “this compound” cannot be generated.

A comprehensive search of scientific literature and chemical databases reveals no specific information, research, or analytical data for a compound with this name. The available scientific information focuses on the parent drug, Canagliflozin, and its known process impurities and degradation products. While a "Canagliflozin Dimer" impurity has been identified and characterized in research, there is no mention of a "Dehydroxy Pivaloyl" variant in the public domain.

Therefore, creating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible without verifiable data. Generating content for an undocumented compound would require speculation and would not meet the standards of factual accuracy.

Analytical Methodologies for Detection and Quantification

Coupled Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for the analysis of non-volatile impurities like the Dehydroxy Pivaloyl Canagliflozin (B192856) Dimer. europeanpharmaceuticalreview.com This method offers the high separation efficiency of liquid chromatography and the high sensitivity and specificity of mass spectrometry, making it ideal for detecting and quantifying trace-level impurities within the complex matrix of the Canagliflozin API. jneonatalsurg.comirjms.com

Research has identified a significant process-related dimeric impurity in Canagliflozin, designated as Impurity-C. x-mol.netresearchgate.net High-Resolution Mass Spectrometry (HRMS) operating in ESI+ (Electrospray Ionization positive) mode has been used for its characterization. The analysis revealed a molecular formula of C48H50O11F2S2, which was observed as a sodium adduct [M+Na]+ at an m/z of 927.2655. researchgate.net The structural confirmation was further supported by extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy after isolation. researchgate.net

For quantitative purposes, validated LC-MS/MS methods are developed. These methods are optimized to ensure a robust separation of the dimer from Canagliflozin and other related substances. jneonatalsurg.comaiu.edu.sy

Table 1: Illustrative LC-MS/MS Parameters for Canagliflozin Dimer Analysis

Parameter Specification
Chromatography System Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 or similar nonpolar stationary phase (e.g., Inertsil C8-3) ijpsr.com
Mobile Phase Gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid) and an organic solvent (e.g., Acetonitrile/Methanol) nih.gov
Detector Tandem Mass Spectrometer (MS/MS) or High-Resolution Mass Spectrometer (HRMS)
Ionization Mode Electrospray Ionization (ESI), Positive Mode researchgate.net
Monitored Transition Specific precursor-to-product ion transitions for the dimer in Multiple Reaction Monitoring (MRM) mode for quantification

| Relative Retention Time | Impurity-C has been reported with a Relative Retention Time (RRT) of 1.47 relative to Canagliflozin. researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. thermofisher.com However, the Dehydroxy Pivaloyl Canagliflozin Dimer is a large, non-volatile molecule with a high molecular weight and multiple polar functional groups, making it unsuitable for direct analysis by GC-MS. europeanpharmaceuticalreview.comhplcvials.com

For a compound of this nature to be analyzed by GC, a chemical derivatization step would be required. This process involves reacting the analyte with a reagent to convert its polar functional groups (like hydroxyl groups) into less polar, more volatile derivatives. Common derivatization techniques include silylation or acylation.

While theoretically possible, this approach is not commonly employed for this specific impurity due to several factors:

Complexity: Derivatization reactions can be complex, may not proceed to completion, and can introduce additional impurities.

Method Development: Developing and validating a robust derivatization and GC-MS method for such a complex molecule is challenging.

Superior Alternatives: LC-MS provides a more direct, simpler, and highly effective method for the analysis of this type of non-volatile impurity, making it the preferred technique. europeanpharmaceuticalreview.com

Therefore, GC-MS is generally reserved for volatile impurities, such as residual solvents, in pharmaceutical analysis.

LC-NMR for On-Line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique used for the direct structural elucidation of components within a complex mixture, such as impurities in a drug substance. nih.govresearchgate.net This method physically couples an HPLC system with an NMR spectrometer, allowing for the acquisition of NMR spectra on compounds as they elute from the chromatography column. mdpi.com

While offline NMR analysis of isolated impurities is common, on-line LC-NMR offers the advantage of providing structural information without the need for a separate, often laborious, isolation step. spectroscopyonline.comnih.gov This is particularly useful for unstable or minor components.

The technique can be operated in two primary modes:

On-flow mode: NMR spectra are continuously acquired as the chromatographic peaks pass through the NMR flow cell. This mode is fast but provides lower sensitivity due to the short residence time of the analyte in the detector. mdpi.com

Stop-flow mode: The chromatographic flow is halted when the peak of interest (e.g., the dimer impurity) is centered in the NMR flow cell. spectroscopyonline.com This allows for extended signal acquisition, enabling more complex and information-rich 2D NMR experiments (e.g., COSY, HSQC, HMBC) to be performed, which are often essential for the complete structural assignment of a complex molecule. spectroscopyonline.com

While the literature confirms the use of 2D NMR for the structural characterization of the isolated Canagliflozin dimer (Impurity-C), the specific application of on-line LC-NMR has not been detailed. x-mol.netresearchgate.net However, the principle of LC-NMR makes it a highly suitable, albeit specialized, tool for such impurity identification challenges in pharmaceutical development. acs.org

Reference Standards and Impurity Profiling

The accurate quantification and control of impurities rely on the availability of high-purity reference standards and robust impurity profiling methods.

Preparation and Certification of this compound Reference Standard

A certified reference standard is a highly purified compound used as a benchmark for identifying and quantifying the impurity in routine analyses. The preparation of the this compound reference standard can be achieved through two primary routes:

Isolation from Process Streams: The dimer, being a process-related impurity, can be found in the mother liquor of scaled-up batches of Canagliflozin. researchgate.net Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a standard technique used to isolate the impurity from these enriched streams. researchgate.net The collected fractions containing the pure dimer are then combined and processed to yield the solid reference material.

Independent Synthesis: A targeted synthetic chemical route can be designed to produce the dimer impurity independently. x-mol.net This approach allows for the generation of larger quantities of the standard and confirms its proposed structure through the synthetic pathway.

Once prepared, the reference standard must be rigorously characterized and certified. A comprehensive Certificate of Analysis (CoA) is generated, which includes data from multiple analytical techniques to confirm the compound's identity and purity. synthinkchemicals.com

Table 2: Data Included in a Certificate of Analysis for a Reference Standard

Analysis Purpose
HPLC Determination of chromatographic purity (typically >98%)
Mass Spectrometry (MS) Confirmation of molecular weight and formula
¹H-NMR & ¹³C-NMR Unambiguous confirmation of the chemical structure
Infrared (IR) Spectroscopy Provides information on functional groups, serves as a fingerprint

| Thermogravimetric Analysis (TGA) | Measurement of residual solvents and water content |

Quantitative Analysis in Canagliflozin Drug Substance and Formulations

Impurity profiling is a critical component of quality control for any drug substance. A validated, stability-indicating analytical method, typically RP-HPLC with UV or MS detection, is used for the quantitative analysis of the this compound in both the API and the final drug product. nih.govresearchgate.nettandfonline.com

The method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. This involves assessing various performance parameters. Studies on Canagliflozin have reported the presence of the dimer impurity (Impurity-C) at a level of 0.021% in scaled-up batches, highlighting the need for sensitive and accurate analytical methods. researchgate.net

Table 3: Key Validation Parameters for Impurity Quantification Methods

Parameter Description Typical Acceptance Criteria (for Impurities)
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., API, other impurities, degradation products). Peak purity analysis, no interference at the analyte's retention time. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically a signal-to-noise ratio of 10:1; demonstrated precision and accuracy. researchgate.net
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. Correlation coefficient (r²) ≥ 0.99. researchgate.net
Accuracy The closeness of test results to the true value, often determined by recovery studies of spiked samples. Recovery typically within 80-120% of the nominal concentration. ijpsr.com
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision). Relative Standard Deviation (%RSD) should be within specified limits.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant impact on results from minor changes in flow rate, pH, column temperature, etc. researchgate.net |

By employing these validated methods, manufacturers can monitor and control the level of the this compound, ensuring that the final drug product meets all quality and regulatory specifications. nih.govresearchgate.net

Preclinical Mechanistic Investigation if Applicable

In Vitro Receptor Binding and Enzyme Inhibition Assays

Assessment of SGLT2 Binding Affinity

There is currently no publicly available data from in vitro studies assessing the binding affinity of Dehydroxy Pivaloyl Canagliflozin (B192856) Dimer for the sodium-glucose co-transporter 2 (SGLT2).

Evaluation of Activity against Related Transporters or Enzymes

Information regarding the inhibitory activity or binding potential of Dehydroxy Pivaloyl Canagliflozin Dimer against other related transporters or enzymes is not available in the public domain.

Cellular Uptake and Efflux Studies

Interaction with Drug Transporters (e.g., P-glycoprotein, BCRP, OATs, OCTs)

No studies have been published that characterize the interaction of this compound with key drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), or Organic Cation Transporters (OCTs).

In Vitro Metabolic Stability and Metabolite Formation (in non-human systems)

Investigation of Biotransformation Pathways in Liver Microsomes or Hepatocytes (non-human origin)

There is no available research detailing the metabolic fate of this compound. Studies investigating its biotransformation pathways using non-human liver microsomes or hepatocytes have not been published.

Currently, there is a notable absence of publicly available scientific literature detailing specific preclinical mechanistic investigations of the this compound. This compound is primarily identified as a process impurity, designated as Impurity-C, formed during the manufacturing of Canagliflozin. researchgate.net While the synthesis and characterization of this impurity have been described, dedicated studies on its pharmacological or toxicological mechanisms are not readily found in published research.

Identification of Potential Metabolites of the Dimer

Due to the lack of preclinical studies on the this compound itself, there is no available information regarding its metabolic fate. Research has focused on the metabolism of the parent drug, Canagliflozin, which is metabolized into two main inactive O-glucuronide metabolites, M5 and M7. scielo.br However, the metabolic pathways of its dimeric impurities have not been reported. In silico toxicology assessments have been conducted on the known metabolites of Canagliflozin, but this analysis does not extend to the dimer impurity. scielo.br

Chemical Stability and Degradation Kinetics

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways of a drug substance. While specific forced degradation data for Dehydroxy Pivaloyl Canagliflozin (B192856) Dimer is not extensively available in public literature, studies on Canagliflozin itself provide insights into the molecule's lability under various stress conditions. Canagliflozin has been found to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions, while it exhibits greater stability under thermal stress. Current time information in Bhopal Division, IN.ajrconline.org

It is plausible that the Dehydroxy Pivaloyl Canagliflozin Dimer, being a structurally related intermediate, would exhibit similar degradation patterns. The pivaloyl groups, used as protecting groups during synthesis, are typically removed under acidic or basic conditions. Therefore, pH excursions during the deprotection step or in storage could potentially lead to the formation or degradation of this dimer.

A study on the synthesis of a Canagliflozin precursor noted the formation of a dimeric byproduct specifically at a low temperature (0 °C) during a reduction step. This observation underscores the sensitivity of the synthetic intermediates to specific process parameters.

The following table summarizes the typical conditions used in forced degradation studies for Canagliflozin, which would be relevant for assessing the stability of its intermediates and related impurities.

Stress ConditionTypical Reagents and ConditionsPotential for Dimer Formation/Degradation
Hydrolytic (Acidic) 0.1 M HCl, heatHigh, particularly during deprotection of pivaloyl groups.
Hydrolytic (Alkaline) 0.1 M NaOH, heatHigh, can facilitate side reactions leading to dimer formation.
Oxidative 3-30% H2O2, ambient temperatureModerate, depending on the specific reaction step.
Photolytic Exposure to UV/fluorescent light (ICH Q1B)Moderate, can induce radical reactions.
Thermal Dry heat (e.g., 60-80 °C)Low to moderate, depending on the stability of intermediates.

Kinetic Studies of Dimer Formation under Varied Conditions

Detailed kinetic studies specifically quantifying the rate of this compound formation are not readily found in published literature. However, process development and optimization studies for Canagliflozin synthesis inherently involve monitoring and controlling the formation of impurities, including dimers.

The formation of a dimeric byproduct at 0 °C, which was mitigated by raising the temperature to 35 °C, suggests that the kinetics of the desired reaction versus the side reaction leading to the dimer are highly temperature-dependent. At lower temperatures, the activation energy barrier for the dimerization pathway may be more favorable compared to the intended reaction.

Kinetic control is a key principle in minimizing impurity formation. This involves carefully controlling reaction parameters such as:

Temperature: As demonstrated, temperature can significantly influence the rate of dimer formation.

Concentration of Reactants: Higher concentrations might favor bimolecular reactions, leading to increased dimer formation.

Addition Rate of Reagents: Slow and controlled addition of reagents can help to maintain low concentrations of reactive intermediates, thus minimizing side reactions.

Solvent and Catalyst: The choice of solvent and catalyst can influence reaction pathways and the relative rates of desired and undesired reactions.

Further research into the reaction mechanism of Canagliflozin synthesis would be necessary to develop a precise kinetic model for the formation of the this compound.

Future Research Directions and Research Gaps

Development of Novel Synthetic Routes to Prevent Dimer Formation

A primary goal in pharmaceutical process development is the minimization or complete avoidance of impurity formation. While current synthetic routes for Canagliflozin (B192856) are established, the formation of the Dehydroxy Pivaloyl Canagliflozin Dimer indicates that certain reaction conditions may be conducive to its generation. researchgate.net Future research should prioritize the development of novel synthetic strategies that are inherently designed to prevent this dimerization.

Key Research Objectives:

Process Parameter Optimization: A systematic investigation into the impact of various process parameters such as temperature, pH, solvent systems, and reaction times on the rate of dimer formation is warranted. Methodologies like Quality by Design (QbD) could be employed to identify critical process parameters and establish a robust design space that minimizes dimer formation. researchgate.netfigshare.com

Alternative Coupling Strategies: Exploration of alternative coupling reagents or catalytic systems for the key bond-forming steps in the Canagliflozin synthesis could lead to pathways that are less prone to dimerization.

Impurity Removal Techniques: While prevention is ideal, efficient removal strategies are also crucial. A Chinese patent suggests methods for the removal of impurities during the Canagliflozin production process, and further research into more selective and scalable purification techniques for the dimer would be beneficial. google.com

Current Research Gaps:

There is a lack of published literature specifically detailing novel synthetic routes designed with the primary objective of preventing the formation of the this compound.

Detailed kinetic studies on the formation of the dimer under various process conditions are not readily available.

Advanced Analytical Techniques for Trace-Level Impurity Detection

The accurate detection and quantification of trace-level impurities are paramount for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For the this compound, the development and validation of highly sensitive and specific analytical methods are crucial.

Emerging Analytical Approaches:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it well-suited for the detection and quantification of trace-level impurities. Method development and validation of an LC-MS/MS method specifically for the this compound would be a significant advancement. jneonatalsurg.comaiu.edu.sy

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): UPLC-QTOF-MS provides high-resolution mass spectrometry data, which is invaluable for the structural elucidation and confirmation of impurities. nih.gov This technique can be instrumental in characterizing not only the known dimer but also any other potential degradation products.

Convergence Chromatography (UPC²): As demonstrated in the analysis of Canagliflozin and its isomeric impurities, UPC² offers a faster and more efficient separation technique compared to traditional reversed-phase chromatography, with the added benefit of being a "greener" technology due to reduced solvent consumption. waters.comlcms.cz

Analytical TechniqueAdvantages for Dimer Detection
LC-MS/MSHigh sensitivity and selectivity for trace-level quantification.
UPLC-QTOF-MSHigh-resolution mass data for accurate mass measurement and structural confirmation.
UPC²Faster analysis times, improved resolution, and reduced environmental impact.

Current Research Gaps:

While general methods for Canagliflozin impurity profiling exist, there is a need for more published, validated, and highly sensitive methods specifically targeting the this compound at trace levels.

Comparative studies evaluating the performance of different advanced analytical techniques for the detection of this specific dimer are lacking.

Computational Chemistry Approaches for Predicting Dimerization Pathways and Stability

Computational chemistry offers powerful tools to predict reaction pathways, understand reaction mechanisms, and assess the stability of molecules. Applying these methods to the this compound could provide valuable insights into its formation and behavior.

Potential Computational Studies:

Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure of Canagliflozin and its reactive intermediates. scirp.orgnih.govnih.gov This can help in identifying the most likely sites for dimerization and in calculating the activation energies for different potential reaction pathways, thereby predicting the most favorable route for dimer formation.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of Canagliflozin and the dimer in different solvent environments, providing insights into their stability and potential for aggregation.

Physiologically Based Pharmacokinetic (PBPK) Modeling: While not directly predicting dimerization, PBPK models can help in understanding the absorption, distribution, metabolism, and excretion of Canagliflozin and its impurities, which is crucial for assessing their potential in vivo impact. researchgate.net

Current Research Gaps:

There is a significant research gap in the application of computational chemistry to study the dimerization of Canagliflozin.

No published studies were found that specifically use DFT or other computational methods to predict the dimerization pathways or the stability of the this compound.

Exploration of Potential for Intentional Derivatization for Other Biological Targets

While the this compound is currently viewed as an undesirable impurity, its unique chemical structure could potentially be leveraged for other therapeutic applications through intentional derivatization. The field of drug discovery often involves the modification of existing scaffolds to explore new biological activities.

A recent study on the synthesis of a conjugate between Canagliflozin and Berberine to create new antibacterial agents demonstrates the feasibility of modifying the Canagliflozin structure to target different biological pathways. nih.gov This opens up the possibility of using the dimeric structure as a starting point for creating novel compounds with potentially interesting pharmacological profiles.

Future Research Directions:

Synthesis of Analogs: A library of analogs of the this compound could be synthesized by modifying various functional groups.

Biological Screening: These new derivatives could then be screened against a panel of biological targets to identify any potential therapeutic activities. This could include, but is not limited to, anticancer, anti-inflammatory, or other metabolic targets. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: If any promising activity is identified, SAR studies could be conducted to optimize the structure for improved potency and selectivity.

Current Research Gaps:

There is no existing research on the intentional derivatization of the this compound for other biological targets.

The biological activity profile of the dimer itself, beyond its role as an impurity, has not been investigated.

Understanding the Long-Term Stability of Canagliflozin with Respecto to Dimer Impurity Control

Ensuring the long-term stability of a drug product is a critical aspect of pharmaceutical development and is a regulatory requirement. publications.gc.cafda.gov Forced degradation studies are performed to understand the degradation pathways of a drug substance under various stress conditions, such as heat, light, humidity, and oxidizing agents. nih.govnih.gov These studies are essential for identifying potential degradation products, including the this compound, and for developing strategies to control their formation over the shelf-life of the product.

Key Aspects of Stability Studies:

Forced Degradation Studies: Subjecting Canagliflozin to a range of stress conditions as per ICH guidelines helps in elucidating the degradation pathways and identifying the conditions under which the dimer is formed.

Long-Term and Accelerated Stability Testing: Real-time and accelerated stability studies on the drug substance and drug product are necessary to monitor the levels of the dimer and other impurities over time and to establish appropriate storage conditions and shelf-life.

Development of Stability-Indicating Methods: The analytical methods used for stability testing must be stability-indicating, meaning they can separate the API from its degradation products and accurately quantify them.

Current Research Gaps:

While general stability studies on Canagliflozin have been conducted, there is a lack of detailed published data specifically focusing on the kinetics and mechanisms of this compound formation during long-term storage.

Further research is needed to fully understand the impact of formulation excipients and packaging materials on the formation of this dimer in the final drug product.

Q & A

Q. How to contextualize contradictory findings about the dimer’s metabolic stability in hepatocyte models versus microsomal assays?

  • Methodological Answer : Investigate enzyme saturation kinetics and species-specific cytochrome P450 isoform activity . Use hepatocyte-micropatterned co-cultures to mimic in vivo microenvironments. Apply mechanistic PK/PD modeling to extrapolate intersystem differences. Cross-reference with metabolomic profiling to identify unstable intermediates .

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